Cas no 2551118-24-0 (Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid)
![Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid structure](https://ja.kuujia.com/scimg/cas/2551118-24-0x500.png)
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid 化学的及び物理的性質
名前と識別子
-
- 1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one; trifluoroacetic acid
- EN300-7432669
- Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid
- 2551118-24-0
-
- インチ: 1S/C9H9N3O2.C2HF3O2/c13-8-12-7-1-2-10-3-6(7)9(14-8)4-11-5-9;3-2(4,5)1(6)7/h1-3,11H,4-5H2,(H,12,13);(H,6,7)
- InChIKey: FNRSQGCJNBUWDX-UHFFFAOYSA-N
- SMILES: FC(C(=O)O)(F)F.O1C(NC2C=CN=CC=2C21CNC2)=O
計算された属性
- 精确分子量: 305.06234029g/mol
- 同位素质量: 305.06234029g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 9
- 重原子数量: 21
- 回転可能化学結合数: 0
- 複雑さ: 348
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 101Ų
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7432669-0.05g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid |
2551118-24-0 | 95.0% | 0.05g |
$268.0 | 2025-03-11 | |
Enamine | EN300-7432669-5.0g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid |
2551118-24-0 | 95.0% | 5.0g |
$3355.0 | 2025-03-11 | |
Enamine | EN300-7432669-0.25g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid |
2551118-24-0 | 95.0% | 0.25g |
$572.0 | 2025-03-11 | |
1PlusChem | 1P028GO5-50mg |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one,trifluoroaceticacid |
2551118-24-0 | 95% | 50mg |
$382.00 | 2024-05-20 | |
Enamine | EN300-7432669-1.0g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid |
2551118-24-0 | 95.0% | 1.0g |
$1157.0 | 2025-03-11 | |
Enamine | EN300-7432669-0.1g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid |
2551118-24-0 | 95.0% | 0.1g |
$400.0 | 2025-03-11 | |
Enamine | EN300-7432669-2.5g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid |
2551118-24-0 | 95.0% | 2.5g |
$2268.0 | 2025-03-11 | |
1PlusChem | 1P028GO5-1g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one,trifluoroaceticacid |
2551118-24-0 | 95% | 1g |
$1492.00 | 2023-12-18 | |
1PlusChem | 1P028GO5-100mg |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one,trifluoroaceticacid |
2551118-24-0 | 95% | 100mg |
$557.00 | 2024-05-20 | |
1PlusChem | 1P028GO5-5g |
1',2'-dihydrospiro[azetidine-3,4'-pyrido[4,3-d][1,3]oxazine]-2'-one,trifluoroaceticacid |
2551118-24-0 | 95% | 5g |
$4209.00 | 2023-12-18 |
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid 関連文献
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Atanu Panja,Kumaresh Ghosh New J. Chem., 2019,43, 5139-5149
-
Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Cécile Roche,Jean-Pierre Sauvage,Angélique Sour,Nathan L. Strutt New J. Chem., 2011,35, 2820-2825
-
Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acidに関する追加情報
Introduction to Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic Acid (CAS No. 2551118-24-0)
Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid is a highly intriguing compound with significant potential in the field of pharmaceutical research and development. This heterocyclic molecule, characterized by its unique spiro structure and the presence of both pyrido and oxazine rings, has garnered considerable attention due to its structural complexity and diverse biological activities. The compound's molecular formula and chemical properties make it a promising candidate for further exploration in medicinal chemistry.
The CAS number 2551118-24-0 uniquely identifies this substance in scientific literature and databases. Its synthesis involves intricate organic transformations that highlight the expertise required in modern chemical synthesis. The inclusion of a trifluoroacetic acid moiety adds an additional layer of functionality, which can influence both the reactivity and the pharmacological properties of the molecule. This feature is particularly interesting as trifluoromethyl groups are widely recognized for their ability to enhance metabolic stability and binding affinity in drug candidates.
Recent advancements in computational chemistry have enabled researchers to predict the biological behavior of such complex molecules with greater accuracy. The spiro structure of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid presents a unique challenge and opportunity for drug design. The rigid framework created by the spiro bond can be exploited to achieve high selectivity in binding to biological targets. This has led to increased interest in using such scaffolds for the development of novel therapeutic agents.
In the realm of medicinal chemistry, the pyrido[4,3-d]oxazine core is particularly noteworthy due to its presence in several bioactive natural products and synthetic drugs. The ability to modify this core while maintaining its inherent biological activity offers a strategic advantage in drug discovery. Researchers have been exploring various derivatives of this scaffold to identify new pharmacophores that could lead to more effective treatments for a range of diseases.
The trifluoroacetic acid component of the compound introduces unique electronic properties that can modulate its interactions with biological targets. Fluorine atoms are known for their ability to influence the electronic environment of molecules through inductive effects and hyperconjugation. This can lead to enhanced binding affinities and improved pharmacokinetic profiles. The combination of these features makes Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid a compelling subject for further investigation.
Current research in this area is focused on understanding the mechanism of action of such complex molecules. Computational modeling techniques have been instrumental in predicting how these compounds might interact with biological receptors and enzymes. By leveraging machine learning algorithms and large datasets, scientists are able to identify potential binding sites and optimize molecular structures for better efficacy.
One particularly exciting application is in the development of anticancer agents. The unique structural features of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid suggest that it could interfere with critical pathways involved in tumor growth and progression. Preclinical studies have shown promising results when derivatives of this scaffold are tested against various cancer cell lines. These findings warrant further investigation into its potential as a therapeutic agent.
Another area of interest is the use of this compound in neurological disorders. The ability to modulate neurotransmitter systems is crucial for developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. The complex structure of Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid provides multiple sites for interaction with neural receptors, making it a versatile candidate for drug development.
The synthesis of this compound also presents unique challenges that require innovative approaches in organic chemistry. The spiro bond formation is particularly delicate and requires precise control over reaction conditions to ensure high yields and purity. Advances in synthetic methodologies have made it possible to access such complex molecules more efficiently than ever before.
In conclusion, Spiro[1H-pyrido[4,3-d][1,3]oxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid (CAS No. 2551118-24-0) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and diverse biological activities make it a promising candidate for further exploration in drug discovery. As computational methods and synthetic techniques continue to evolve,the possibilities for utilizing this molecule are likely to expand even further.
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